molecular formula C12H11BrO3 B13985105 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate

Cat. No.: B13985105
M. Wt: 283.12 g/mol
InChI Key: ZSLJMBFCRMCOLP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is an organic compound with a complex structure that includes a bromomethyl group, a prop-2-yn-1-yloxy group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl acetate derivative, followed by the introduction of the prop-2-yn-1-yloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding epoxides or carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate involves its reactive functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The prop-2-yn-1-yloxy group can undergo oxidative or reductive transformations, affecting molecular pathways and targets. These interactions can modulate enzyme activity or disrupt cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
  • 4-(Iodomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
  • 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl ether

Uniqueness

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is unique due to the presence of both bromomethyl and prop-2-yn-1-yloxy groups, which confer distinct reactivity patterns. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

[4-(bromomethyl)-2-prop-2-ynoxyphenyl] acetate

InChI

InChI=1S/C12H11BrO3/c1-3-6-15-12-7-10(8-13)4-5-11(12)16-9(2)14/h1,4-5,7H,6,8H2,2H3

InChI Key

ZSLJMBFCRMCOLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CBr)OCC#C

Origin of Product

United States

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